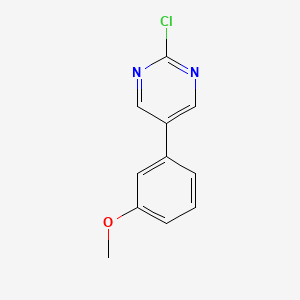
Methyl 5-(3,4-difluorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4-difluorophenyl)-5-oxovalerate: is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a methyl ester of a 5-oxovalerate. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorobenzaldehyde and ethyl acetoacetate.
Reaction Steps: The reaction involves a Knoevenagel condensation followed by a cyclization step to form the oxovalerate structure.
Catalysts and Conditions: The reaction is often catalyzed by a base such as piperidine, and conducted under reflux conditions.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the difluorophenyl group to a difluoromethyl group.
Substitution: Substitution reactions can replace the difluorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Difluoromethyl compounds.
Substitution Products: A variety of substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties. Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Pathways Involved:
Inflammation Pathways: Potential inhibition of inflammatory cytokines.
Cancer Pathways: Possible disruption of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Methyl 5-(2,4-difluorophenyl)-5-oxovalerate: Similar structure but with different positions of the fluorine atoms.
Methyl 5-(3,5-difluorophenyl)-5-oxovalerate: Different positions of the fluorine atoms on the phenyl ring.
Uniqueness:
Position of Fluorine Atoms: The specific positioning of the fluorine atoms in Methyl 5-(3,4-difluorophenyl)-5-oxovalerate gives it unique chemical and biological properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in medicine, industry, and research continue to expand, highlighting its importance in advancing scientific knowledge and technological development.
Propriétés
IUPAC Name |
methyl 5-(3,4-difluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUICFMIAWNFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Fluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848318.png)
![(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848327.png)






![[3-(3,4-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848361.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848362.png)

